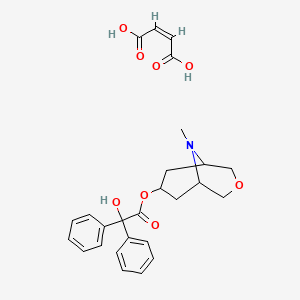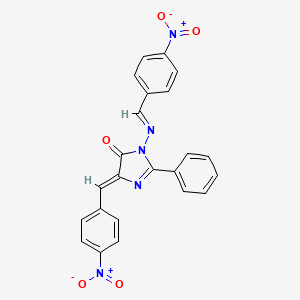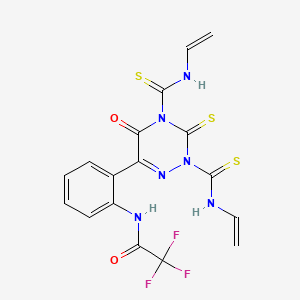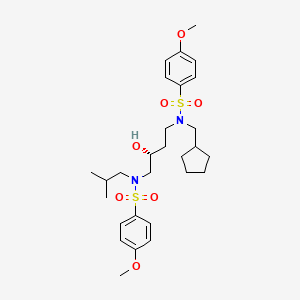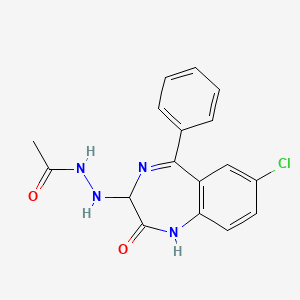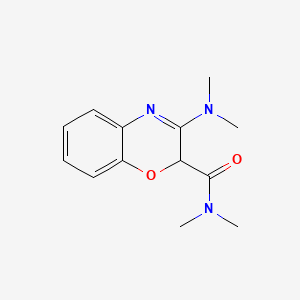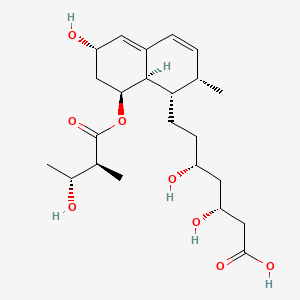
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride is a synthetic compound that combines theobromine, a naturally occurring alkaloid found in cocoa, with a piperazine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dichloroaniline with piperazine to form 1-(3,4-dichlorophenyl)piperazine.
Alkylation: The next step is the alkylation of the piperazine derivative with a butyl halide to form 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl).
Coupling with Theobromine: The final step involves coupling the alkylated piperazine derivative with theobromine under acidic conditions to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system and its potential as an anti-inflammatory agent.
Industry: The compound is investigated for its potential use in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: A related compound with similar structural features but lacking the theobromine moiety.
Theobromine: The parent compound, a naturally occurring alkaloid with known stimulant effects.
Other Piperazine Derivatives: Compounds such as 1-(4-(4-(2,4-dichlorophenyl)-1-piperazinyl)butyl)theobromine, which have variations in the substituents on the piperazine ring.
Uniqueness
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride is unique due to its combination of theobromine and a piperazine derivative, which imparts distinct chemical and biological properties
特性
CAS番号 |
87798-91-2 |
|---|---|
分子式 |
C21H28Cl4N6O2 |
分子量 |
538.3 g/mol |
IUPAC名 |
1-[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]butyl]-3,7-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C21H26Cl2N6O2.2ClH/c1-25-14-24-19-18(25)20(30)29(21(31)26(19)2)8-4-3-7-27-9-11-28(12-10-27)15-5-6-16(22)17(23)13-15;;/h5-6,13-14H,3-4,7-12H2,1-2H3;2*1H |
InChIキー |
SUESOFANXKSRDF-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCN3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
